

# Physical and chemical properties of 2-Methylindole-4-carboxaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methylindole-4-carboxaldehyde

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An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of **2-Methylindole-4-carboxaldehyde**

## Abstract

**2-Methylindole-4-carboxaldehyde** is a functionalized indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the strategic placement of a methyl group at the C2 position and a carboxaldehyde at the C4 position offers a unique combination of steric and electronic properties for chemical elaboration. This guide provides a comprehensive overview of the known and predicted physicochemical properties, spectroscopic characteristics, and potential synthetic routes for this compound. It further explores its prospective applications, particularly in drug discovery, based on the established utility of related indole-carboxaldehyde isomers. Detailed protocols for its synthesis and characterization are proposed, alongside essential safety and handling information, to support researchers and drug development professionals in leveraging this versatile chemical building block.

## Compound Identification and Structural Elucidation

**2-Methylindole-4-carboxaldehyde** belongs to the indole family, a class of heterocyclic aromatic compounds characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The nomenclature specifies a methyl ( $-CH_3$ ) substituent at the second position of the indole ring and a formyl ( $-CHO$ ) group at the fourth position.

- Molecular Formula: C<sub>10</sub>H<sub>9</sub>NO
- Molecular Weight: 159.18 g/mol
- IUPAC Name: 2-Methyl-1H-indole-4-carbaldehyde
- CAS Number: While a specific CAS number for this isomer is not prominently documented, related isomers are well-cataloged. For reference, Indole-4-carboxaldehyde is CAS 1074-86-8<sup>[1]</sup> and 2-Methylindole-3-carboxaldehyde is CAS 5416-80-8<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>.

## Physicochemical Properties

Direct experimental data for **2-Methylindole-4-carboxaldehyde** is limited in publicly accessible literature. Therefore, the following properties are a synthesis of calculated values and predictions based on structurally similar, well-characterized isomers such as Indole-4-carboxaldehyde and various methylindole-carboxaldehydes.

Property	Predicted Value / Characteristic	Rationale and Comparative Data
Appearance	Expected to be a light yellow to brown crystalline solid or powder.	Based on the appearance of related isomers like 2-Methylindole-3-carboxaldehyde (Brown powder)[4] and 1-Methylindole-2-carboxaldehyde (Off-white to light yellow Solid)[5].
Melting Point	Estimated range: 140-160 °C	Indole-4-carboxaldehyde has a melting point of 141-144 °C. The addition of a methyl group may slightly alter crystal packing and melting point. For comparison, 5-Methylindole-3-carboxaldehyde melts at 148-150 °C[6].
Boiling Point	> 300 °C (Predicted)	High boiling points are characteristic of indole derivatives due to hydrogen bonding and molecular weight. The predicted boiling point for 2-Methylindole-3-carboxaldehyde is 344.3±22.0 °C[4].
Solubility	Soluble in methanol, ethanol, DMF, and DMSO; sparingly soluble in water.	Indole aldehydes are generally soluble in polar organic solvents[4]. The indole N-H allows for hydrogen bonding, but the overall aromatic structure limits water solubility.
pKa	~16-17 (Predicted for N-H proton)	The N-H proton of the indole ring is weakly acidic. The predicted pKa for 2-Methylindole-3-

carboxaldehyde is

16.08±0.30[4].

## Spectroscopic Profile (Predicted)

The structural features of **2-Methylindole-4-carboxaldehyde** suggest a distinct spectroscopic signature.

- <sup>1</sup>H NMR: In a solvent like DMSO-d<sub>6</sub>, the spectrum is expected to show a singlet for the aldehyde proton ( $\delta \approx 9.9$ -10.1 ppm), a singlet for the C2-methyl protons ( $\delta \approx 2.5$ -2.7 ppm), a broad singlet for the N-H proton ( $\delta > 11.0$  ppm), and a series of multiplets in the aromatic region ( $\delta \approx 7.0$ -8.0 ppm) corresponding to the protons on the benzene and pyrrole rings.
- <sup>13</sup>C NMR: Key resonances would include the aldehyde carbonyl carbon ( $\delta \approx 185$ -190 ppm), the C2 carbon bearing the methyl group ( $\delta \approx 135$ -140 ppm), and other aromatic carbons between  $\delta \approx 110$ -140 ppm. The methyl carbon would appear upfield ( $\delta \approx 12$ -15 ppm). These predictions are based on analyses of related structures[7][8].
- Infrared (IR) Spectroscopy: The spectrum would be dominated by a strong C=O stretching vibration from the aldehyde at approximately 1660-1680 cm<sup>-1</sup>. A broad N-H stretch would be visible around 3200-3400 cm<sup>-1</sup>. C-H stretching from the aromatic and methyl groups would appear around 2850-3100 cm<sup>-1</sup>.
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should prominently feature the molecular ion peak (M<sup>+</sup>) at m/z = 159.

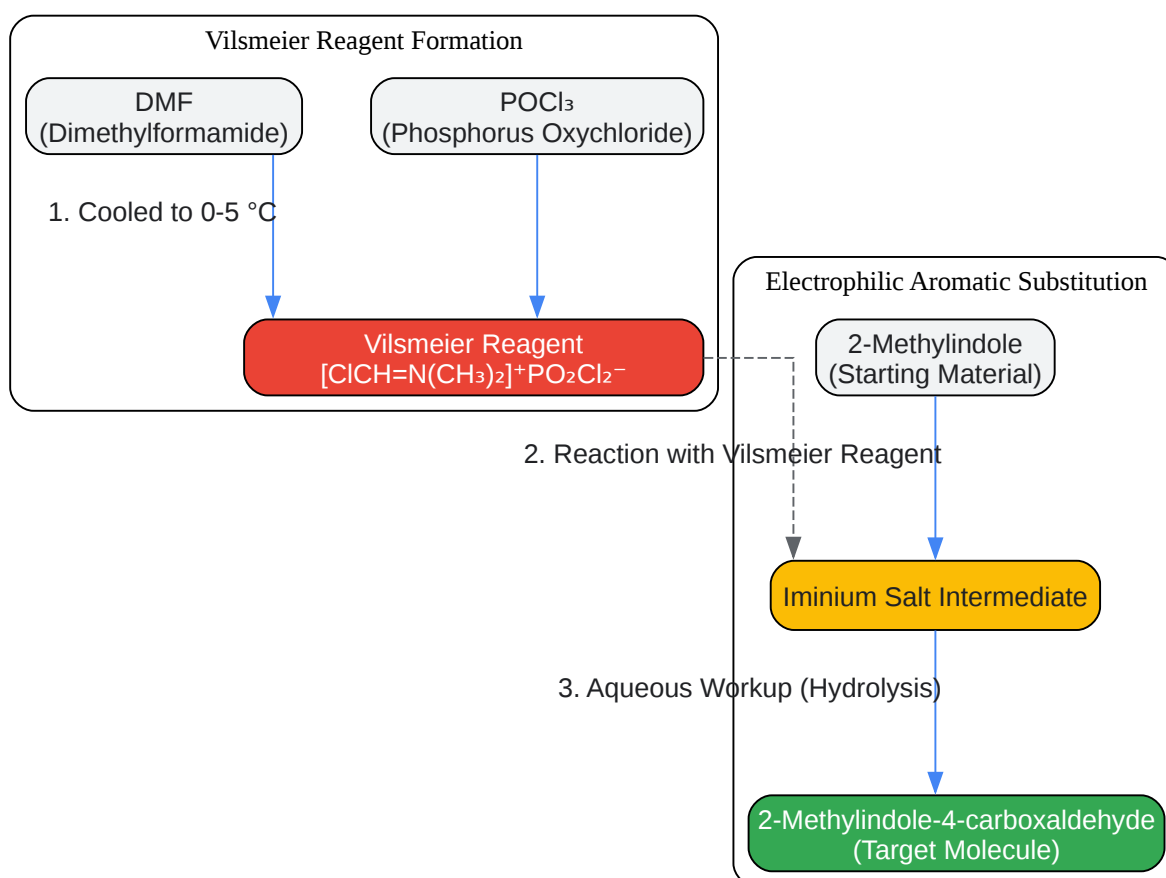
## Synthesis and Chemical Reactivity

### Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

A reliable method for introducing a formyl group onto an indole ring is the Vilsmeier-Haack reaction. While formylation of 2-methylindole typically occurs at the C3 position, strategic use of protecting groups or alternative formylating agents could direct the reaction to the C4 position, although this is a synthetic challenge. A more plausible route involves starting with a pre-

functionalized indole. However, for the purpose of this guide, we will illustrate the direct formylation concept.

The synthesis of 2-Methylindole-3-carboxaldehyde is well-documented and proceeds by reacting 2-methylindole with a Vilsmeier reagent prepared from phosphorus oxychloride (POCl<sub>3</sub>) and N,N-dimethylformamide (DMF)[9].



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Caption: Proposed Vilsmeier-Haack synthesis of **2-Methylindole-4-carboxaldehyde**.

## Experimental Protocol (Proposed)

- **Reagent Preparation:** In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride ( $\text{POCl}_3$ , 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.
- **Indole Addition:** Dissolve 2-methylindole (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the reaction mixture.
- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-40 °C for 2-4 hours, monitoring by TLC.
- **Quenching and Hydrolysis:** Cool the mixture back to 0 °C and carefully quench by pouring it over crushed ice. Add a solution of 5 M sodium hydroxide until the mixture is basic ( $\text{pH} > 9$ ) to hydrolyze the iminium intermediate.
- **Workup and Isolation:** Heat the mixture to 90-100 °C for 30 minutes, then cool. The product may precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under a vacuum.
- **Purification:** Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel.

## Chemical Reactivity

The reactivity of **2-Methylindole-4-carboxaldehyde** is dictated by its three key functional components:

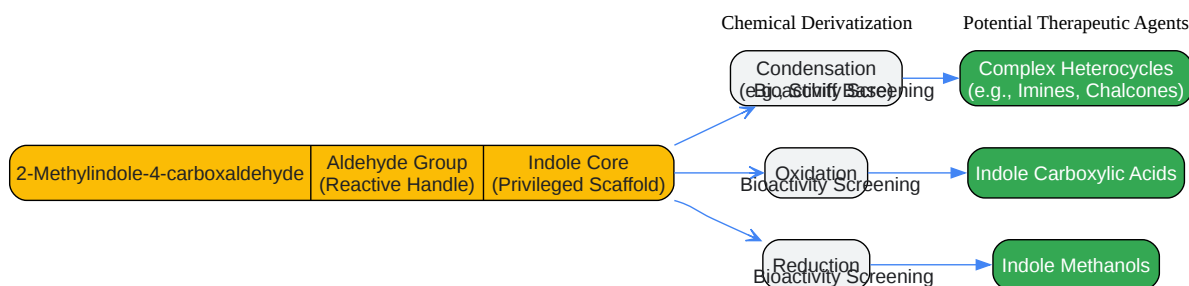
- **Aldehyde Group:** Susceptible to nucleophilic attack. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions (e.g., Knoevenagel, Wittig) to form larger, more complex molecules.
- **Indole N-H:** The proton can be removed by a strong base, allowing for N-alkylation or N-acylation.

- **Indole Ring:** The electron-rich ring is susceptible to further electrophilic substitution, though the existing substituents will direct the position of attack.

## Applications in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry. Indole-carboxaldehyde derivatives, in particular, serve as versatile intermediates for synthesizing compounds with a wide array of biological activities.[\[10\]](#)

- **Anticancer Agents:** Many indole derivatives are developed as inhibitors of protein kinases, tubulin polymerization, or histone deacetylases (HDACs)[\[11\]](#). The aldehyde functional group provides a convenient handle for synthesizing Schiff bases, chalcones, or other heterocyclic systems known to possess antiproliferative properties.
- **Antimicrobial and Antifungal Agents:** The indole scaffold is present in many natural and synthetic antimicrobial compounds. Derivatives of 2-methylindole-3-carboxaldehyde have been synthesized and evaluated as potential inhibitors of fungal enzymes like lanosterol 14 $\alpha$ -demethylase[\[12\]](#)[\[13\]](#). It is highly probable that the 4-carboxaldehyde isomer could serve as a precursor for similarly active agents.
- **Anti-inflammatory and Neurological Agents:** Indole derivatives are widely explored for their potential to treat inflammation and neurological disorders[\[11\]](#). The ability to easily modify the aldehyde group allows for the creation of diverse libraries of compounds for screening against various biological targets.



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Caption: Drug discovery workflow starting from the core scaffold.

## Safety and Handling

No specific safety data sheet (SDS) is available for **2-Methylindole-4-carboxaldehyde**. However, based on related compounds, the following precautions are advised.

- **Hazard Classification:** Expected to be classified as an irritant. May cause skin, eye, and respiratory tract irritation[14][15]. Harmful if swallowed[3].
- **Personal Protective Equipment (PPE):** Handle in a well-ventilated area or fume hood. Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves[14][16].
- **First Aid:**
  - In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention[17][14][16].
  - In case of skin contact: Wash off with soap and plenty of water[17][14].
  - If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen[14][16].



- If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[14][15][16].
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[17][14]. Keep away from oxidizing agents.

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